N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
CAS No.: 683765-38-0
VCID: VC4708289
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58
* For research use only. Not for human or veterinary use.
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide - 683765-38-0](/images/structure/VC4708289.png)
Description |
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzo[b]thiophene core, a sulfonamide group, and a piperidine moiety, making it a candidate for pharmacological studies. SynthesisThe synthesis of this compound involves multistep organic reactions:
Characterization is typically performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). Biological ActivityThe compound's design suggests potential applications in drug discovery:
Pharmacokinetics and Drug-LikenessPreliminary in silico studies indicate favorable drug-like properties:
Research FindingsApplications and Future DirectionsThis compound represents a promising scaffold for developing new drugs targeting inflammation, cancer, or other diseases involving enzyme dysregulation. Further research should focus on:
This detailed analysis underscores the importance of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide in medicinal chemistry research due to its structural complexity and potential therapeutic applications. |
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CAS No. | 683765-38-0 |
Product Name | N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide |
Molecular Formula | C22H25N3O3S2 |
Molecular Weight | 443.58 |
IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Standard InChI | InChI=1S/C22H25N3O3S2/c1-15-6-4-5-13-25(15)30(27,28)17-11-9-16(10-12-17)21(26)24-22-19(14-23)18-7-2-3-8-20(18)29-22/h9-12,15H,2-8,13H2,1H3,(H,24,26) |
Standard InChIKey | HWIHLJCNMGVMPP-UHFFFAOYSA-N |
SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Solubility | not available |
PubChem Compound | 4064446 |
Last Modified | Aug 17 2023 |
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